molecular formula C19H17N3O4S B2802986 Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 872703-89-4

Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2802986
CAS No.: 872703-89-4
M. Wt: 383.42
InChI Key: ZJSJTBUFSPQUQN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a furan ring, connected through a thioacetamido linkage to an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable precursor.

    Thioacetamido Linkage Formation: The thioacetamido linkage is formed by reacting the pyridazine-furan intermediate with thioacetic acid.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The thioacetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The furan and pyridazine rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs.

    Furan Derivatives: Compounds like furanones and other furan-containing molecules.

Uniqueness

Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate is unique due to its combination of a pyridazine ring with a furan ring, connected through a thioacetamido linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[[2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-25-19(24)13-5-7-14(8-6-13)20-17(23)12-27-18-10-9-15(21-22-18)16-4-3-11-26-16/h3-11H,2,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSJTBUFSPQUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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